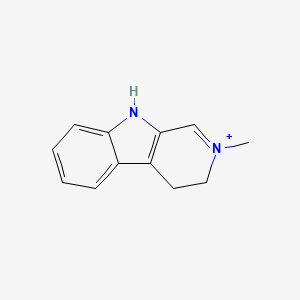

2-methyl-4,9-dihydro-3H-beta-carbolin-2-ium

Description

Properties

IUPAC Name |

2-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-2-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-14-7-6-10-9-4-2-3-5-11(9)13-12(10)8-14/h2-5,8H,6-7H2,1H3/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPCCJRNDIITWML-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC2=C(CC1)C3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N2+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4,9-dihydro-3H-beta-carbolin-2-ium can be achieved through several methods. One common approach involves the thermolysis of substituted 4-aryl-3-azidopyridines. This method has been used to synthesize various beta-carboline derivatives, including harmane and harmine . Another method involves the Ru-catalyzed photoredox synthesis of 1-acyl-beta-carbolines from tryptamines and terminal alkynes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Synthetic Formation via Pictet-Spengler Reaction

The compound is synthesized through the Pictet-Spengler reaction, where tryptamine or tryptophan methyl ester reacts with aldehydes in acidic conditions. For example:

-

Substrates : Tryptamine (1a ) or tryptophan methyl ester (1b ) + aldehyde (1.2 eq).

-

Conditions : AcOH:CH₂Cl₂ (5:10 mL), reflux (1–2 h), basified to pH 9–10 with NH₄OH.

-

Purification : Column chromatography (15% MeOH:CH₂Cl₂) yields 1-substituted tetrahydro-β-carbolines (2a–2h ) .

This method provides a foundational route for generating β-carbolinium scaffolds with variable substituents.

Alkylation and Acylation

The compound undergoes alkylation and acylation to introduce functional groups:

-

Alkylation : Reacts with alkyl halides (e.g., iodopropane) in DMF using NaH as a base, achieving yields up to 74% .

-

Acylation : Treatment with acetic anhydride under basic conditions produces N-acylated derivatives (82% yield).

These reactions enhance solubility and modulate interactions with biological targets like organic cation transporters (hOCT2) .

Oxidation and Aromatization

Oxidation transforms the dihydro-β-carbolinium core into fully aromatic β-carbolines:

-

Conditions : Oxidative decarboxylation under acidic (pH 1.3) and heated (90°C) environments.

-

Outcome : Converts intermediates like 3,4-dihydro-β-carboline-3-carboxylic acid into aromatic β-carbolines (e.g., 1-(1-hydroxyethyl)-β-carboline) .

This reaction is critical for enhancing bioactivity and pharmacokinetic properties.

Mechanosynthetic Derivative Formation

Solid-state grinding (mechanochemistry) enables solvent-free synthesis of derivatives:

-

Reagents : 2-Bromomethylpyridine hydrobromide + Na₂CO₃.

-

Conditions : Liquid-assisted grinding (LAG) with ethanol or methanol.

This green chemistry approach avoids traditional solvent use and improves reaction efficiency.

Reactivity with α-Dicarbonyl Compounds

In food and biological systems, the compound reacts with α-dicarbonyls (e.g., methylglyoxal) to form advanced glycation end products (AGEs):

-

Mechanism : Imine-enamine tautomerism → cyclization → oxidative decarboxylation.

-

Products : Hydroxyethyl- or hydroxymethyl-substituted β-carbolines (e.g., HET-βC) .

These reactions occur under acidic, heated conditions and are relevant to dietary and metabolic pathways.

Table 1: Key Chemical Reactions and Experimental Data

*Yield in processed foods.

Biological Interactions via hOCT Transporters

While not a traditional chemical reaction, the compound’s cationic nature facilitates uptake by human organic cation transporters (hOCT1-3):

-

Inhibition : Potently inhibits hOCT2 (IC₅₀ = 0.50 ± 0.08 μM for harmaline) .

-

Toxicity : HEK293 cells expressing hOCT1-3 show 6.5- to 13-fold increased sensitivity to β-carbolinium toxicity .

This highlights its role in drug-drug interactions and pharmacokinetic studies.

The chemical versatility of 2-methyl-4,9-dihydro-3H-beta-carbolin-2-ium underpins its utility in medicinal chemistry, particularly for antifungal and neuroprotective agent development . Future research should explore its reactivity with novel electrophiles and catalytic systems to expand its therapeutic potential.

Scientific Research Applications

Pharmacological Applications

1. Antifungal Activity

Recent studies have demonstrated that derivatives of beta-carbolines, including 2-methyl-4,9-dihydro-3H-beta-carbolin-2-ium, exhibit significant antifungal properties. A study published in Scientific Reports synthesized new 2-aryl-6-methyl-3,4-dihydro-beta-carbolin-2-iums and evaluated their antifungal activities against various phytopathogenic fungi. Notably, some compounds showed stronger antifungal effects than traditional agents like azoxystrobin, with IC50 values as low as 4.58 μg/mL against Fusarium solani .

2. Interaction with Organic Cation Transporters

Research has highlighted the interaction of beta-carbolines with human organic cation transporters (hOCT1-3). The compound this compound has been shown to inhibit these transporters, which may influence drug interactions and bioavailability of other medications. For instance, harmaline, a related beta-carboline, was identified as a potent inhibitor of hOCT2 with an IC50 value of 0.50 μM .

3. Anticancer Properties

Beta-carbolines have also been investigated for their anticancer potential. Compounds like this compound have demonstrated cytotoxic effects in various cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications to the beta-carboline structure can enhance its anticancer efficacy .

Agricultural Applications

1. Plant Protection Agents

The antifungal properties of this compound derivatives make them promising candidates as plant protection agents. Their ability to inhibit pathogenic fungi can be harnessed to develop safer and more effective agricultural fungicides that minimize harm to beneficial plant species .

Data Tables

Case Studies

Case Study 1: Antifungal Efficacy

In a comparative study assessing the antifungal activity of beta-carboline derivatives against several phytopathogenic fungi, compounds derived from this compound were tested for their ability to inhibit mycelial growth. The results indicated that specific structural modifications significantly enhanced antifungal potency compared to established fungicides.

Case Study 2: Drug Interaction Potential

A study investigating the interaction between beta-carbolines and organic cation transporters revealed that compounds like this compound could alter the pharmacokinetics of co-administered drugs. This finding emphasizes the need for careful consideration of potential drug interactions in clinical settings.

Mechanism of Action

The mechanism of action of 2-methyl-4,9-dihydro-3H-beta-carbolin-2-ium involves its interaction with various molecular targets and pathways. Beta-carbolines are known to intercalate with DNA, inhibit enzymes such as tyrosine kinases, and modulate neurotransmitter receptors . These interactions can lead to a range of biological effects, including anti-tumor, anti-inflammatory, and neuroprotective activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Beta-Carboline Derivatives

2.1 Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-methyl-4,9-dihydro-3H-beta-carbolin-2-ium and related compounds:

Biological Activity

2-Methyl-4,9-dihydro-3H-beta-carbolin-2-ium is a member of the beta-carboline class of alkaloids, which are known for their diverse biological activities. These compounds exhibit a variety of pharmacological effects, including neuroprotective, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound is characterized by its unique structure that allows it to interact with various biological targets. The compound can undergo several chemical reactions, including oxidation and reduction, which can alter its biological activity.

| Property | Details |

|---|---|

| Chemical Formula | C₁₁H₁₃N |

| Molecular Weight | 175.23 g/mol |

| CAS Number | 40004-92-0 |

The mechanism of action for this compound involves its interaction with multiple molecular targets:

- DNA Intercalation : Similar to other beta-carbolines, this compound can intercalate into DNA, potentially affecting gene expression and cellular function.

- Enzyme Inhibition : It has been shown to inhibit various enzymes such as tyrosine kinases, which play crucial roles in cell signaling pathways related to cancer progression.

- Neurotransmitter Modulation : The compound may modulate neurotransmitter receptors, influencing neurophysiological processes.

Neuroprotective Effects

Research has demonstrated that beta-carbolines can exert neuroprotective effects in models of neurodegenerative diseases. For instance, studies involving similar compounds have shown restoration of dopaminergic neurons in animal models exposed to neurotoxins .

Anticancer Activity

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies indicate that it exhibits significant cytotoxicity, with IC50 values in the low micromolar range against several tumor cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 0.1 |

| MCF7 (Breast) | 0.15 |

| HCT116 (Colon) | 0.25 |

Antimicrobial Properties

Beta-carbolines have also been explored for their antimicrobial properties. Preliminary studies suggest that this compound could inhibit the growth of various pathogenic fungi and bacteria .

Case Studies

-

Neuroprotection in Parkinson's Disease

A study investigated the effects of a related beta-carboline on midbrain cultures exposed to neurotoxins. The results indicated an increase in the number of dopaminergic neurons and enhanced transcription of neurotrophic factors . This suggests potential therapeutic applications for compounds like this compound in treating Parkinson's disease. -

Cytotoxicity Evaluation

In a comparative study assessing the cytotoxic effects of various beta-carbolines on cancer cell lines, this compound demonstrated notable activity against A549 cells with an IC50 value significantly lower than many conventional chemotherapeutics .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of beta-carbolines. Substituents on the beta-carboline structure significantly affect its potency and selectivity for biological targets:

| Substituent Position | Effect on Activity |

|---|---|

| C-1 | Enhances binding affinity to receptors |

| C-6 | Modulates enzyme inhibition |

| C-9 | Influences cytotoxicity |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-methyl-4,9-dihydro-3H-beta-carbolin-2-ium to improve yield and purity?

- Methodological Answer : Synthesis optimization typically involves solvent selection (e.g., anhydrous methanol or ethanol), inert atmosphere (N₂/Ar) to prevent oxidation, and temperature control (reflux at 60–80°C). Catalysts like acetic acid or trifluoroacetic acid (TFA) may enhance cyclization efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity. For β-carboline derivatives, intermediates such as 1-(3-chlorophenyl)-substituted analogs require careful characterization of substituent effects on reactivity .

Q. What spectroscopic methods are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.0–3.5 ppm) to confirm substitution patterns.

- HR-MS (ESI/Q-TOF) : Validate molecular ion peaks ([M+H]⁺ or [M−H]⁻) with <5 ppm error.

- IR Spectroscopy : Identify N-H stretches (~3400 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹).

- X-ray Crystallography : Resolve tautomeric forms and hydrogen-bonding networks in crystalline derivatives .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC/UV-Vis at λ_max ~250–300 nm.

- Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition temperatures.

- Light Sensitivity : Conduct accelerated photodegradation studies under UV/visible light (ICH Q1B guidelines) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the biological targets of this compound derivatives?

- Methodological Answer :

- Substituent Variation : Introduce electron-donating (e.g., methoxy) or electron-withdrawing (e.g., nitro) groups at positions 1, 3, or 9 to modulate π-π stacking or hydrogen bonding.

- Biological Assays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., MAO-A/B), or receptor binding (radioligand displacement) across derivatives.

- Data Correlation : Use multivariate regression to link substituent Hammett constants (σ) or LogP values with activity trends .

Q. What computational strategies are recommended for predicting the binding affinity of this compound with potential protein targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina, Glide) : Screen against targets like serotonin receptors or DNA topoisomerases using flexible ligand protocols.

- Molecular Dynamics (MD) Simulations (AMBER/GROMACS) : Assess binding stability over 100 ns trajectories with explicit solvent models.

- Free Energy Calculations (MM/PBSA) : Quantify ΔG_bind contributions from hydrophobic/electrostatic interactions .

Q. How can researchers resolve contradictions in reported biological activities of beta-carboline derivatives?

- Methodological Answer :

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls).

- Meta-Analysis : Compare IC₅₀ values across studies using standardized units (µM/nM) and adjust for batch effects.

- Proteomic Profiling : Identify off-target interactions via kinome-wide screening or thermal shift assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.